molecular formula C12H16N2O B13242528 4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile

4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile

Cat. No.: B13242528
M. Wt: 204.27 g/mol
InChI Key: QPTVQBNWKMEWAS-UHFFFAOYSA-N
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Description

4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzonitrile, characterized by the presence of an ethoxyethyl group attached to the amino moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The ethoxyethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The nitrile group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Methoxyethyl)amino]methyl}benzonitrile
  • 4-{[(2-Ethoxyethyl)(methyl)amino]methyl}benzonitrile
  • 4-{[(2-Propoxyethyl)amino]methyl}benzonitrile

Uniqueness

4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl group enhances its solubility in organic solvents and its ability to interact with biological targets. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[(2-ethoxyethylamino)methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-2-15-8-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,2,7-8,10H2,1H3

InChI Key

QPTVQBNWKMEWAS-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=C(C=C1)C#N

Origin of Product

United States

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